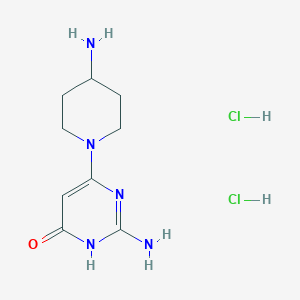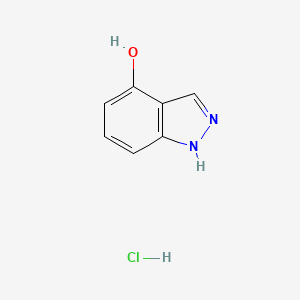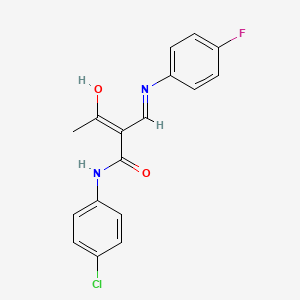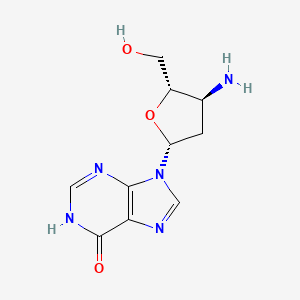
4-((3,4-Dihydroxyphenyl)methylene)-3-(tert-butyl)-1-phenyl-2-pyrazolin-5-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-((3,4-Dihydroxyphenyl)methylene)-3-(tert-butyl)-1-phenyl-2-pyrazolin-5-one, commonly referred to as MBT-2, is an organic compound that has been widely studied due to its potential applications in the field of science. MBT-2 is a pyrazolinone derivative that can be synthesized from a variety of starting materials, including 4-hydroxybenzaldehyde and tert-butyl isocyanide. This compound is a yellow-orange crystalline solid with a molecular weight of 250.3 g/mol and a melting point of 135-138°C.
Wirkmechanismus
The exact mechanism of action of MBT-2 is still being studied. However, it is believed that the compound acts as an antioxidant by scavenging free radicals and preventing oxidative damage to cells. In addition, MBT-2 has been found to possess anti-inflammatory properties, likely due to its ability to inhibit the production of pro-inflammatory cytokines. Furthermore, MBT-2 has been found to inhibit the growth of certain bacteria, likely due to its ability to interfere with the bacterial cell wall.
Biochemical and Physiological Effects
MBT-2 has been studied for its potential biochemical and physiological effects. This compound has been found to possess antioxidant, anti-inflammatory, and anti-cancer properties. In addition, MBT-2 has been found to possess anti-diabetic properties, likely due to its ability to reduce insulin resistance and improve glucose tolerance. Furthermore, MBT-2 has been found to possess antibacterial properties, likely due to its ability to interfere with the bacterial cell wall.
Vorteile Und Einschränkungen Für Laborexperimente
The use of MBT-2 in lab experiments has several advantages and limitations. One advantage is that MBT-2 is a relatively stable compound, with a melting point of 135-138°C and a high solubility in a variety of organic solvents. In addition, MBT-2 can be synthesized in a variety of ways, allowing for the exploration of different synthesis methods. One limitation is that MBT-2 is a relatively expensive compound, making it difficult to acquire in large quantities.
Zukünftige Richtungen
There are a variety of potential future directions for the use of MBT-2. One potential direction is the development of new synthesis methods for the production of MBT-2. In addition, further research could be conducted to explore the potential applications of MBT-2 in the field of medicine, including its potential use as an anti-diabetic, anti-inflammatory, and anti-cancer agent. Furthermore, further research could be conducted to explore the potential of MBT-2 as an antibacterial agent. Finally, further research could be conducted to explore the potential of MBT-2 as an antioxidant, with the aim of improving its efficacy and exploring its potential applications in the field of health and nutrition.
Synthesemethoden
MBT-2 can be synthesized through a variety of methods. The most commonly used method involves the reaction of 4-hydroxybenzaldehyde with tert-butyl isocyanide in the presence of a base, such as sodium hydroxide or potassium carbonate. This reaction results in the formation of the desired product, MBT-2, in high yields. Other synthesis methods include the reaction of 4-hydroxybenzaldehyde with tert-butyl isocyanide in the presence of a catalyst, such as pyridine or triethylamine, and the reaction of 4-hydroxybenzaldehyde with tert-butyl isocyanide in the presence of a Lewis acid, such as boron trifluoride or zinc chloride.
Wissenschaftliche Forschungsanwendungen
MBT-2 has been studied extensively for its potential applications in the field of science. This compound has been found to be an effective antioxidant, with the ability to scavenge free radicals and protect cells from oxidative damage. In addition, MBT-2 has been found to possess anti-inflammatory and anti-cancer properties. It has also been studied for its potential use as an anti-diabetic agent, as well as for its ability to inhibit the growth of certain bacteria.
Eigenschaften
IUPAC Name |
(4Z)-5-tert-butyl-4-[(3,4-dihydroxyphenyl)methylidene]-2-phenylpyrazol-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O3/c1-20(2,3)18-15(11-13-9-10-16(23)17(24)12-13)19(25)22(21-18)14-7-5-4-6-8-14/h4-12,23-24H,1-3H3/b15-11- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AILOLESXKIKTDT-PTNGSMBKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NN(C(=O)C1=CC2=CC(=C(C=C2)O)O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C\1=NN(C(=O)/C1=C\C2=CC(=C(C=C2)O)O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4Z)-5-tert-butyl-4-[(3,4-dihydroxyphenyl)methylidene]-2-phenylpyrazol-3-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














